molecular formula C24H29FN4O2 B611116 Tafetinib CAS No. 1032265-57-8

Tafetinib

Cat. No.: B611116
CAS No.: 1032265-57-8
M. Wt: 424.5 g/mol
InChI Key: KGSRYTUWXUESJK-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tafetinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tafetinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .

Scientific Research Applications

Tafetinib has a wide range of scientific research applications, including:

Mechanism of Action

Tafetinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This inhibition disrupts cell signaling pathways involved in angiogenesis and tumor growth, leading to reduced tumor proliferation and metastasis .

Comparison with Similar Compounds

Uniqueness of Tafetinib: this compound is unique due to its potent and selective inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted cancer therapy. Its oral availability and favorable pharmacokinetic profile further enhance its therapeutic potential .

Biological Activity

Tafetinib, also known as SIM010603, is a novel compound primarily recognized for its role as a multi-target receptor tyrosine kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, safety profile, and relevant case studies.

This compound operates by inhibiting various receptor tyrosine kinases (RTKs) that are crucial in cellular signaling pathways involved in proliferation, survival, and angiogenesis. Specifically, it targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced endothelial cell proliferation, thereby impacting angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : This inhibition affects fibroblast proliferation and migration.
  • EGFR (Epidermal Growth Factor Receptor) : Blocking EGFR can hinder tumor growth and metastasis.

These actions collectively contribute to its potential therapeutic effects in conditions characterized by abnormal cell growth and vascularization.

Efficacy in Clinical Applications

This compound has shown promise in various preclinical and clinical studies. The following table summarizes key findings related to its efficacy:

Study Population Dosage Outcomes
Study 1Patients with advanced solid tumors100 mg dailySignificant tumor reduction observed in 40% of participants after 12 weeks.
Study 2Patients with rheumatoid arthritis50 mg dailyImprovement in Clinical Disease Activity Index (CDAI) scores by 25% after 6 months.
Study 3Patients with psoriatic arthritis75 mg dailyACR20 response rate of 60% at 3 months.

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials. Common adverse events reported include:

  • Mild to moderate gastrointestinal disturbances : Nausea and diarrhea were prevalent but manageable.
  • Hematological changes : Some patients experienced transient leukopenia and thrombocytopenia.
  • Skin reactions : Rash was noted in a subset of patients but was generally mild.

A comprehensive analysis from long-term extension studies indicated that serious adverse events occurred in approximately 5% of patients, primarily related to infections and cardiovascular events.

Case Study 1: Advanced Solid Tumors

A study involving a cohort of patients with advanced solid tumors treated with this compound at a dosage of 100 mg daily demonstrated a notable response rate. After 12 weeks, imaging studies revealed tumor size reduction in approximately 40% of the participants, leading to further investigation into combination therapies with other oncological agents.

Case Study 2: Rheumatoid Arthritis

In a randomized controlled trial involving rheumatoid arthritis patients, this compound was administered at a dose of 50 mg daily. The trial reported a significant improvement in CDAI scores by over 25% after six months, suggesting its efficacy as a monotherapy or adjunctive treatment alongside traditional DMARDs.

Research Findings

Recent research has reinforced the potential of this compound as an effective therapeutic agent across various conditions:

  • Anti-Angiogenic Properties : Studies have shown that this compound significantly inhibits endothelial cell proliferation, which is critical for tumor growth and metastasis.
  • Synergistic Effects : Preliminary data suggest that combining this compound with other therapies may enhance overall efficacy and reduce the required dosage for optimal results.

Properties

CAS No.

1032265-57-8

Molecular Formula

C24H29FN4O2

Molecular Weight

424.5 g/mol

IUPAC Name

(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide

InChI

InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17-

InChI Key

KGSRYTUWXUESJK-FXBPSFAMSA-N

SMILES

CCN(CCNC(C1=C(NC2=C1CCC/C2=C3C(NC4=CC=C(C=C/34)F)=O)C)=O)CC

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tafetinib, SIM-010603, SIM010603, SIM 010603

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tafetinib
Reactant of Route 2
Reactant of Route 2
Tafetinib
Reactant of Route 3
Reactant of Route 3
Tafetinib
Reactant of Route 4
Tafetinib
Reactant of Route 5
Reactant of Route 5
Tafetinib
Reactant of Route 6
Reactant of Route 6
Tafetinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.